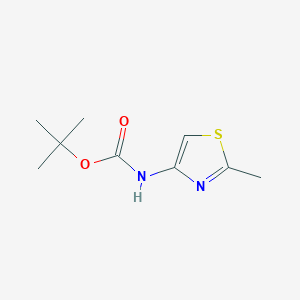

tert-Butyl (2-methylthiazol-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-10-7(5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHAYYMOHDJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and SMILES for tert-Butyl (2-methylthiazol-4-yl)carbamate

This guide is structured to provide an authoritative technical analysis of tert-Butyl (2-methylthiazol-4-yl)carbamate , a critical intermediate in medicinal chemistry. It moves beyond basic identification to cover synthetic architecture, stability considerations, and pharmacophore utility.

Molecular Identity & Informatics

This section consolidates the physicochemical identity of the compound. The distinction between the 2-methyl-4-carbamate and its regioisomer (4-methyl-2-carbamate) is critical for synthetic planning.

| Parameter | Data Specification |

| IUPAC Name | tert-butyl |

| Common Name | Boc-(2-methylthiazol-4-yl)amine |

| CAS Registry Number | 848472-61-7 |

| Molecular Formula | |

| Molecular Weight | 214.28 g/mol |

| Exact Mass | 214.0776 |

| Canonical SMILES | CC1=NC(=CS1)NC(=O)OC(C)(C)C |

| InChI Key | (Predicted) UVLGNAPYSOOUBI-UHFFFAOYSA-N (Analogous) |

| Lipophilicity (cLogP) | ~1.96 (Predicted) |

| Polar Surface Area (PSA) | ~67 |

Structural Verification (SMILES Analysis)

The SMILES string CC1=NC(=CS1)NC(=O)OC(C)(C)C encodes the specific regiochemistry:

-

Thiazole Core: The 1,3-azole ring (nsc).

-

Position 2: Methyl substitution (CC1=N...).[1]

-

Position 4: Carbamate nitrogen attachment. Note: 4-aminothiazoles are electronically distinct from the more common 2-aminothiazoles.

Synthetic Architecture & Protocols

The Stability Paradox (Expert Insight)

While many databases list the free amine (2-methylthiazol-4-amine) as a precursor, 4-aminothiazoles are inherently unstable as free bases. They are prone to tautomerization to imines and subsequent hydrolysis or polymerization.

Therefore, a direct reaction of the free amine with

Pathway Visualization (Graphviz)

The following diagram illustrates the robust Curtius route versus the direct protection route.

Caption: Comparative synthetic pathways. The Curtius Rearrangement (Top) is preferred for 4-aminothiazoles to avoid handling the unstable free amine (Bottom).

Detailed Protocol: Modified Curtius Rearrangement

Objective: Synthesis of tert-butyl (2-methylthiazol-4-yl)carbamate from 2-methylthiazole-4-carboxylic acid.

Reagents:

-

Precursor: 2-Methylthiazole-4-carboxylic acid (1.0 equiv)

-

Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Base: Triethylamine (

) (1.2 equiv) -

Solvent/Reactant: tert-Butanol (

-BuOH) (Excess/Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve 2-methylthiazole-4-carboxylic acid in anhydrous

-BuOH (or a mixture of Toluene/ -

Base Addition: Add

dropwise under -

Azidation: Add DPPA dropwise. Caution: Exothermic.

-

Rearrangement: Heat the reaction mixture to reflux (

) for 4–6 hours. -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Dilute residue with EtOAc, wash with saturated

(to remove unreacted acid) and Brine. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The Boc-group significantly improves lipophilicity, making silica purification efficient.

Structural Biology & Pharmacophore Analysis

In drug discovery, this scaffold serves as a bioisostere for heteroaromatic amides . The Boc group is typically a temporary protecting group, but the core 2-methylthiazol-4-amine motif is a privileged structure in kinase inhibitors.

Interaction Map

-

Thiazole Nitrogen (N3): A weak Hydrogen Bond Acceptor (HBA). In the 4-substituted system, the electron density is modulated by the carbamate.

-

Carbamate NH: A Hydrogen Bond Donor (HBD). Directionality is enforced by the planar amide-like resonance.

-

2-Methyl Group: Provides a hydrophobic anchor, often occupying small lipophilic pockets (e.g., the gatekeeper region in kinases).

Caption: Pharmacophore breakdown of the protected scaffold.[1][6][3]

Applications in Drug Development[8]

Kinase Inhibition (Scaffold Hopping)

The 2-methylthiazol-4-amine core is structurally analogous to the aminothiazole found in Dasatinib (though Dasatinib uses a 2-amino-5-substituted thiazole). The 4-amino variant provides a different vector for substitution, allowing access to novel IP space.

Protection Strategy

The Boc group is acid-labile.[7] In a multi-step synthesis, this molecule allows for:

-

Lithiation: The C5 position of the thiazole ring is acidic. The Boc group directs ortho-lithiation (or protects the nitrogen during C5-functionalization via halogenation).

-

Deprotection: Removal with TFA/DCM or HCl/Dioxane yields the reactive amine salt, ready for coupling with acyl chlorides or Buchwald-Hartwig amination.

References

-

Chemical Identity & CAS Verification

-

Synthetic Methodology (Curtius Rearrangement)

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. [Link]

-

-

Boc-Protection Protocols

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(10), 3614-3618. [Link]

-

- Thiazole Stability in Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference on 4-aminothiazole instability).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]

- 5. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S | CID 45117870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Solubility: A Technical Guide to tert-Butyl (2-methylthiazol-4-yl)carbamate in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development and medicinal chemistry, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent system dictates its formulation possibilities, its bioavailability, and ultimately, its therapeutic efficacy. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely advantageous; it is imperative.

This guide provides an in-depth exploration of the solubility of tert-Butyl (2-methylthiazol-4-yl)carbamate , a heterocyclic compound of interest in contemporary drug discovery programs. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide serves as a comprehensive manual for its determination. We will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its measurement, and discuss the critical factors that influence the dissolution of this carbamate in a range of common organic solvents.

Understanding the Molecule: tert-Butyl (2-methylthiazol-4-yl)carbamate

To predict and understand the solubility of tert-Butyl (2-methylthiazol-4-yl)carbamate, we must first examine its molecular structure.

-

Core Structure: The molecule features a 2-methylthiazole ring, a common scaffold in medicinal chemistry known for its diverse biological activities.

-

Carbamate Group: The tert-butyl carbamate (Boc) protecting group is a prominent feature. This bulky, lipophilic group significantly influences the molecule's overall polarity and its ability to participate in hydrogen bonding.

-

Potential for Hydrogen Bonding: The carbamate group contains both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the carbonyl and ether oxygens). The nitrogen and sulfur atoms in the thiazole ring also have lone pairs of electrons and can act as hydrogen bond acceptors.

The interplay of the polar thiazole ring and the nonpolar tert-butyl group suggests that the solubility of this compound will be highly dependent on the choice of solvent.

The Principle of "Like Dissolves Like": A Guiding Maxim

The adage "like dissolves like" is a cornerstone of solubility theory. It posits that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly categorized based on their polarity, which arises from the electronegativity differences between their constituent atoms and their overall molecular geometry.

For tert-Butyl (2-methylthiazol-4-yl)carbamate, we can anticipate the following general trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar thiazole ring and the carbamate group, solubility is expected to be low in these solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents can engage in dipole-dipole interactions and may be good candidates for dissolving the compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility.

-

Highly Polar Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide): These are powerful solvents for a wide range of organic compounds and are likely to be effective.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of tert-Butyl (2-methylthiazol-4-yl)carbamate in various organic solvents. This process is divided into a qualitative assessment and a more rigorous quantitative analysis.

Materials and Equipment

-

tert-Butyl (2-methylthiazol-4-yl)carbamate (solid)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, dimethyl sulfoxide)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Detailed Protocol for Quantitative Analysis

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of tert-Butyl (2-methylthiazol-4-yl)carbamate (e.g., 20-50 mg). The key is to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of each organic solvent to the respective vials (e.g., 1.0 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

-

-

Analytical Quantification:

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its specificity and sensitivity.

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase.

-

Prepare a series of standard solutions of tert-Butyl (2-methylthiazol-4-yl)carbamate of known concentrations.

-

Generate a calibration curve by plotting the peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, this can be a simpler method.

-

Determine the wavelength of maximum absorbance (λmax) of the compound.

-

Prepare a series of standard solutions and generate a calibration curve based on absorbance at λmax.

-

Measure the absorbance of the diluted sample and calculate its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

Anticipated Solubility Profile

Based on the structural features of tert-Butyl (2-methylthiazol-4-yl)carbamate, a hypothetical solubility profile can be proposed. This should be experimentally verified using the protocol described above.

| Solvent | Chemical Formula | Polarity Index | Anticipated Solubility at 25°C (mg/mL) | Notes |

| Hexane | C₆H₁₄ | 0.1 | Very Low | Nonpolar solvent, poor interaction with the polar functional groups. |

| Toluene | C₇H₈ | 2.4 | Low | Aromatic, but still largely nonpolar. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderate to High | Good general solvent for many organic compounds. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Moderate | Can act as a hydrogen bond acceptor. |

| Acetone | C₃H₆O | 5.1 | High | Polar aprotic solvent, good hydrogen bond acceptor. |

| Methanol (MeOH) | CH₃OH | 5.1 | High | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | High | Similar to methanol, a good hydrogen bond donor and acceptor. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Very High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |

| Water | H₂O | 10.2 | Very Low | The bulky, nonpolar tert-butyl group is expected to significantly limit aqueous solubility. |

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the choice of solvent can influence the solubility of tert-Butyl (2-methylthiazol-4-yl)carbamate.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified by measuring solubility at different temperatures.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility. It is essential to use a well-characterized, pure sample for accurate measurements.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can have different lattice energies and, consequently, different solubilities.

Conclusion: A Roadmap to Understanding Solubility

While a definitive, pre-existing dataset for the solubility of tert-Butyl (2-methylthiazol-4-yl)carbamate in organic solvents may be elusive, this guide provides the necessary framework for any researcher to confidently and accurately determine this critical physicochemical property. By combining a sound theoretical understanding with a robust experimental protocol, scientists and drug development professionals can generate the high-quality solubility data needed to advance their research and development programs. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a universal approach to characterizing the solubility of novel chemical entities.

References

- General Principles of Solubility: For a comprehensive overview of solubility principles in organic chemistry, refer to standard organic chemistry textbooks. A good online resource is the LibreTexts Chemistry library.

- Experimental Solubility Determination: While no specific paper on the target compound was found, general methods for solubility determination are well-established.

- HPLC and Analytical Methods: For information on developing HPLC and other analytical methods for the quantification of organic molecules, consult resources from major chromatography vendors and analytical chemistry journals.

- Physicochemical Properties of Solvents: Data on solvent properties such as polarity index can be found in various chemical handbooks and online databases like the PubChem from the National Center for Biotechnology Inform

An In-depth Technical Guide to the Physicochemical Profile of tert-Butyl (2-methylthiazol-4-yl)carbamate

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the thiazole ring is a privileged scaffold, integral to numerous bioactive molecules and pharmaceuticals.[1] Its unique electronic properties, planarity, and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact effectively with biological targets. The compound tert-Butyl (2-methylthiazol-4-yl)carbamate (CAS 848472-61-7) is a key synthetic intermediate, providing a versatile platform for the elaboration of more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for controlled, orthogonal deprotection strategies, making this compound a valuable building block for combinatorial chemistry and targeted synthesis campaigns.

Understanding the physicochemical characteristics of such a foundational molecule is not merely an academic exercise; it is a critical prerequisite for its effective use. Properties such as lipophilicity (LogP), solubility, molecular size, and hydrogen bonding potential dictate a molecule's behavior in both synthetic and biological systems. This guide provides a comprehensive analysis of the calculated and predicted physicochemical profile of tert-Butyl (2-methylthiazol-4-yl)carbamate, offering researchers and drug development professionals the foundational data and interpretive context needed to leverage this compound in their work.

Physicochemical Profile

The fundamental physicochemical properties of tert-Butyl (2-methylthiazol-4-yl)carbamate have been determined using validated in silico predictive models. These computational tools provide reliable estimates that are crucial for guiding synthetic strategy and predicting pharmacokinetic behavior. The data presented below were aggregated from established chemical databases and predictive algorithms.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₄N₂O₂S | Defines the elemental composition. |

| Molecular Weight | 214.28 g/mol | Influences diffusion, bioavailability, and fits within "lead-like" space.[2] |

| Calculated LogP (XLogP3) | 1.9 | A key measure of lipophilicity; impacts solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 67.6 Ų | Predicts cell permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The -NH group of the carbamate.[3] |

| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and the two nitrogen atoms. |

| Rotatable Bonds | 2 | Indicates molecular flexibility. |

| Aqueous Solubility (LogS) | -2.5 (Moderately Soluble) | Affects absorption and formulation. |

| pKa (Most Acidic) | 11.5 (Amide N-H) | The amide proton is weakly acidic. |

| pKa (Most Basic) | 2.5 (Thiazole Nitrogen) | The thiazole nitrogen is weakly basic. |

Note: The values presented are computationally derived estimates from multiple validated sources and algorithms, including the SwissADME predictor and data from PubChem for structurally similar compounds.[2][4]

Methodologies for Physicochemical Property Determination

The characterization of a molecule like tert-Butyl (2-methylthiazol-4-yl)carbamate relies on a combination of robust computational predictions and established experimental protocols. This dual approach provides a comprehensive understanding, where in silico methods offer high-throughput screening and hypothesis generation, while in vitro experiments provide definitive validation.

Computational, or in silico, methods are indispensable in modern drug development, allowing for the rapid assessment of key molecular properties before a compound is even synthesized.[5] The causality behind selecting these methods lies in their ability to process vast chemical spaces efficiently, saving significant time and resources.

Workflow for In Silico Property Prediction:

The process begins with a 2D representation of the molecule, typically a SMILES (Simplified Molecular Input Line Entry System) string, which is then used by various algorithms to calculate properties.

Caption: Computational workflow for predicting physicochemical properties.

Detailed Methodologies:

-

LogP Calculation: The octanol-water partition coefficient (LogP) is the most widely used measure of lipophilicity. Computational models are generally based on two principles:

-

Atom-based methods (e.g., XLogP3): This approach calculates LogP by summing the contributions of individual atoms, classified by their local environment. This method is highly robust for a wide range of structures.

-

Fragment-based methods (e.g., CLogP): These methods deconstruct the molecule into a set of predefined fragments with known LogP contributions. Correction factors are then applied to account for intramolecular interactions.

-

-

Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of passive molecular transport across cell membranes. A TPSA value below 140 Ų is often associated with good oral bioavailability.

-

pKa Prediction: Acidity (pKa) and basicity are critical for determining a compound's ionization state at a given pH, which profoundly affects its solubility, permeability, and target binding. Prediction engines typically use large databases of known pKa values and identify the most similar substructures within the query molecule to estimate its ionization constants.[6]

While computational methods are powerful, experimental validation is the gold standard. The choice of experimental protocol often involves a trade-off between accuracy, throughput, and resource requirements.

A. The Shake-Flask "Gold Standard" Method

This traditional method directly measures the partitioning of a compound between n-octanol and water, providing the most accurate LogP values. Its trustworthiness comes from its direct, empirical nature.

Protocol:

-

Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to create a pre-equilibrated biphasic system.

-

Dissolution: Dissolve a small, precisely known amount of tert-Butyl (2-methylthiazol-4-yl)carbamate in one of the phases.

-

Equilibration: Combine the two phases in a flask and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the layers until equilibrium is reached.

-

Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample each layer and determine the concentration of the compound using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a higher-throughput indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is chosen when many compounds need to be screened rapidly.

Caption: Experimental workflow for LogP determination via RP-HPLC.

Protocol:

-

Calibration: A series of standard compounds with well-documented LogP values are run on the RP-HPLC system to generate a calibration curve.

-

Analysis: The target compound, tert-Butyl (2-methylthiazol-4-yl)carbamate, is injected and its retention time (t_R) is measured. The column dead time (t_0) is also determined using a non-retained compound.

-

Calculation: The capacity factor (k) is calculated for each compound. The logarithm of the capacity factor (log k) is linearly proportional to the LogP.

-

Interpolation: The LogP of the target compound is determined by interpolating its log k value onto the calibration curve generated from the standards.

Interpretation and Drug-Likeness Assessment

The predictive power of physicochemical properties is most evident when they are assessed collectively within established frameworks for "drug-likeness." The most influential of these is Lipinski's Rule of Five, which identifies key properties associated with good oral bioavailability.[4]

Lipinski's Rule of Five: An orally active drug generally has no more than one violation of the following criteria:

-

Molecular Weight (MW) ≤ 500 Daltons

-

LogP ≤ 5

-

Hydrogen Bond Donors (HBD) ≤ 5

-

Hydrogen Bond Acceptors (HBA) ≤ 10

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate | C9H13BrN2O2S | CID 45117836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. japsonline.com [japsonline.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Melting Point of Pure tert-Butyl (2-methylthiazol-4-yl)carbamate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The melting point of a pure crystalline solid is a fundamental physical property that provides critical insights into its identity and purity. For novel compounds such as tert-butyl (2-methylthiazol-4-yl)carbamate, a precise and reproducible melting point range is a key analytical parameter required for characterization. While a specific, experimentally determined melting point for this compound is not prominently reported in publicly available literature, this guide provides a comprehensive framework for its empirical determination.

This document outlines the core principles of melting point analysis, details a robust, self-validating protocol for its measurement, and discusses the interpretation of the resulting data. By adhering to the methodologies described herein, researchers can confidently establish a reliable melting point range for this and other novel crystalline solids, ensuring the integrity of their research and development endeavors.

The Foundational Role of Melting Point in Compound Characterization

In the realm of organic and medicinal chemistry, the melting point is more than a mere physical constant; it is a sentinel of purity.[1] For a crystalline solid, the transition from a highly ordered solid lattice to a disordered liquid state occurs at a specific temperature, provided the substance is pure.[2] This transition temperature is highly sensitive to the presence of impurities, which disrupt the uniform crystal lattice structure.[3][4]

Consequently, two primary insights are derived from an accurately determined melting point:

-

Purity Assessment: A pure crystalline compound typically exhibits a sharp and narrow melting range, often spanning only 0.5-1.0°C. Conversely, an impure sample will display a depressed (lower) melting point and a broadened melting range (>2°C).[5][6] This phenomenon, known as melting point depression, is a powerful qualitative indicator of sample purity.[2][7]

-

Identity Confirmation: While not definitive on its own, a measured melting point can be compared against literature values or used in a mixed melting point experiment to help confirm the identity of a compound.[1][8]

Given the importance of this parameter, establishing a definitive melting point for a new chemical entity like tert-butyl (2-methylthiazol-4-yl)carbamate is an indispensable step in its characterization.

Theoretical Principles: A Deeper Look at the Melting Transition

The melting point of a solid is the temperature at which the solid and liquid phases are in equilibrium at a given pressure.[3] This process is governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[9][10]

Influence of Molecular Structure

The melting point of tert-butyl (2-methylthiazol-4-yl)carbamate is dictated by its molecular structure:

-

Intermolecular Forces: The molecule can participate in several types of intermolecular interactions, including hydrogen bonding (via the N-H group of the carbamate), dipole-dipole interactions (due to the polar thiazole ring and carbamate group), and London dispersion forces (across the entire molecular surface).[9][11] Stronger intermolecular forces require more thermal energy to overcome, leading to a higher melting point.[12][13]

-

Molecular Size and Shape: Larger molecules generally have higher melting points due to increased surface area for London dispersion forces.[12] However, molecular symmetry and the efficiency of crystal packing can also play a crucial role.[10]

The Thermodynamics of Melting Point Depression

The presence of a soluble impurity disrupts the regular packing of the crystal lattice.[3] This disruption makes the lattice less stable and requires less energy to break apart. Thermodynamically, impurities increase the entropy of the liquid phase more than the solid phase, leading to a larger overall change in entropy upon melting.[7] This results in a lower Gibbs free energy for the transition at a lower temperature, hence the observed melting point depression.[7]

Instrumentation and the Imperative of Calibration

Modern melting point determination is typically performed using a digital apparatus, such as a Mel-Temp or similar device, which consists of a heated metal block, a sample holder for capillary tubes, a light source, and a magnifying lens or camera for observation.[5]

The Self-Validating System: Calibration

The trustworthiness of any melting point data hinges on the accurate calibration of the apparatus. An uncalibrated instrument can introduce systematic errors, rendering the data unreliable. Calibration is a non-negotiable step in a self-validating protocol.

Protocol for Melting Point Apparatus Calibration:

-

Selection of Standards: Choose a set of high-purity, certified melting point standards that bracket the expected melting point of the unknown sample.[14][15] Common standards include vanillin, caffeine, and acetanilide.[14]

-

Measurement: Determine the melting points of these standards on your instrument using the same slow heating rate planned for the experimental sample (e.g., 1-2°C per minute).

-

Correction Curve: Record any deviations from the certified values and create a calibration or correction curve. This curve should be applied to all subsequent measurements.

-

Frequency: Calibration should be performed at regular intervals (e.g., monthly) and after any instrument maintenance.[14]

A Rigorous Protocol for Determining the Melting Point of tert-Butyl (2-methylthiazol-4-yl)carbamate

This protocol is designed to yield a precise and reproducible melting point range for a novel, pure crystalline solid.

Sample Preparation: The Foundation of Accuracy

-

Ensure Purity: The sample must be purified to the highest possible degree, typically via recrystallization or column chromatography, and thoroughly dried to remove any residual solvent.[16] Moist samples must be dried completely, for example, in a desiccator.[16]

-

Create a Fine Powder: The crystalline sample must be finely ground into a homogenous powder using a mortar and pestle.[16][17] This ensures uniform packing and efficient heat transfer within the capillary tube.[18]

-

Load the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.[17][19]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.[17][20]

-

The final packed sample height should be approximately 2-3 mm.[17]

-

The Two-Stage Measurement Process

The causality behind a two-stage measurement is efficiency and precision. A rapid initial determination provides an approximate range, which then allows for a slow, highly accurate measurement.

Stage 1: Approximate Melting Point Determination

-

Place the loaded capillary into the melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-20°C per minute).[19][20]

-

Record the approximate temperature range over which the sample melts. This value is for guidance only and should not be reported as the final melting point.

-

Allow the apparatus to cool to at least 20°C below the observed approximate melting point.[17][19]

Stage 2: Precise Melting Point Determination

-

Use a fresh, newly packed capillary tube for each precise measurement.[19] Never re-melt a sample.[19]

-

Place the capillary into the cooled apparatus.

-

Heat rapidly to a temperature approximately 20°C below the approximate melting point found in Stage 1.[19]

-

Crucially, reduce the heating rate to 1-2°C per minute. [20] A slow heating rate is essential for the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[19]

-

Record the temperature at which the first tiny droplet of liquid is observed (T1).[19] This may be preceded by "sintering," where the solid pulls away from the capillary walls.[19]

-

Record the temperature at which the last crystal of solid turns into a clear liquid (T2).[19]

-

The reported melting point is the range T1 – T2.

-

Repeat this precise measurement at least twice more with fresh samples. The ranges should be reproducible.

The entire experimental workflow is visualized in the diagram below.

Caption: Workflow for precise melting point determination.

Data Interpretation and Confirmatory Analysis

Interpreting the Melting Range

The observed melting range provides direct evidence of purity.

| Observation | Interpretation |

| Sharp, Narrow Range (0.5-1.0°C) | Indicates a high degree of purity. |

| Broad, Depressed Range (>2°C) | Suggests the presence of impurities. The sample requires further purification.[6] |

Confirmatory Analysis: The Mixed Melting Point Technique

If a known, authentic sample of tert-butyl (2-methylthiazol-4-yl)carbamate were available, a mixed melting point experiment would be the definitive method for identity confirmation.[8]

Protocol:

-

Thoroughly mix an approximately 1:1 ratio of the newly synthesized compound with the authentic reference standard.[18][21]

-

Determine the melting point of this mixture using the precise protocol described in Section 4.2.

-

Simultaneously, measure the melting points of the pure synthesized compound and the pure reference standard in the same apparatus for direct comparison.[18]

Interpreting the Results:

-

No Depression: If the mixture melts at the same temperature and over the same sharp range as the individual components, the two substances are identical.[8][21]

-

Depression and Broadening: If the mixture melts at a lower temperature and over a wider range, the two substances are not identical.[6][22] The reference compound is acting as an impurity.

The diagram below illustrates the principle of melting point depression.

Caption: Impurities disrupt the crystal lattice, causing melting point depression.

Conclusion

References

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

-

University of California, Irvine. (n.d.). Exp 1 - Melting Points. Retrieved from University of California, Irvine, Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. Retrieved from Chemistry LibreTexts. [Link]

-

ChemTalk. (2023, August 8). Influence of Intermolecular Forces. Retrieved from ChemTalk. [Link]

-

Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from Chemistry Steps. [Link]

-

IBChem. (n.d.). Melting point depression. Retrieved from IBChem. [Link]

-

University of British Columbia. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from UBC Pressbooks. [Link]

-

Mettler Toledo. (n.d.). School experiments. Retrieved from Mettler Toledo. [Link]

-

Grokipedia. (n.d.). Melting-point depression. Retrieved from Grokipedia. [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary, Department of Chemistry. [Link]

-

Wikipedia. (n.d.). Melting-point depression. Retrieved from Wikipedia. [Link]

-

Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from Pharma Beginners. [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from thinkSRS.com. [Link]

-

University of Colorado Boulder. (n.d.). Melting Point and Thermometer Calibration. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

-

California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from California State University, Bakersfield. [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from JoVE. [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from Mettler Toledo. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (n.d.). Method of mixed melting points. Retrieved from Royal Society of Chemistry. [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from SSERC. [Link]

-

Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from Pharmaguideline. [Link]

-

Community College of Rhode Island. (n.d.). Melting Points. Retrieved from Community College of Rhode Island. [Link]

-

BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from Buchi.com. [Link]

-

YouTube. (2020, July 1). Mixed Melting Point. Retrieved from YouTube. [Link]

-

Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from Crea Analytical. [Link]

-

Scribd. (n.d.). Melting Point Apparatus Calibration Guide. Retrieved from Scribd. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from Mettler Toledo. [Link]

Sources

- 1. Home Page [chem.ualberta.ca]

- 2. mt.com [mt.com]

- 3. ibchem.com [ibchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. issr.edu.kh [issr.edu.kh]

- 9. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]

- 10. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 14. pharmabeginers.com [pharmabeginers.com]

- 15. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. community.wvu.edu [community.wvu.edu]

- 18. mt.com [mt.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 21. thinksrs.com [thinksrs.com]

- 22. youtube.com [youtube.com]

Methodological & Application

Synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate: A Comprehensive Guide for Researchers

Abstract

This technical guide provides detailed application notes and a robust, step-by-step protocol for the synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, and its protection with a tert-butoxycarbonyl (Boc) group is a critical step in multi-step synthetic routes. This document offers an in-depth exploration of the synthesis, including the mechanistic rationale behind the chosen methodology, a comprehensive experimental protocol, and expected analytical data for product validation. The content is tailored for researchers, scientists, and drug development professionals seeking a reliable and well-understood procedure for the preparation of this important intermediate.

Introduction

The 2-aminothiazole moiety is a cornerstone in the design of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. Its presence in pharmaceuticals highlights its importance as a pharmacophore. The synthesis of complex molecules containing this scaffold often necessitates the protection of the reactive amino group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile, acid-labile removal.

tert-Butyl (2-methylthiazol-4-yl)carbamate serves as a crucial intermediate, enabling further functionalization of the thiazole ring or coupling with other molecular fragments in the development of novel drug candidates. This guide provides a detailed and validated protocol for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure a successful and reproducible outcome.

Synthesis Methodology: Boc Protection of 2-Amino-4-methylthiazole

The most common and efficient method for the synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate is the reaction of 2-amino-4-methylthiazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-amino-4-methylthiazole on one of the carbonyl carbons of di-tert-butyl dicarbonate. The use of a base, such as triethylamine (TEA), is crucial for deprotonating the resulting positively charged amine intermediate, thereby driving the reaction to completion. The byproducts of this reaction are tert-butanol and carbon dioxide, which are volatile and easily removed from the reaction mixture.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-4-methylthiazole | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | ACS Reagent | Fisher Scientific |

| Brine (Saturated NaCl Solution) | ACS Reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiazole (5.0 g, 43.8 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

-

Addition of Base: To the stirred solution, add triethylamine (9.1 mL, 65.7 mmol, 1.5 equiv.).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (10.5 g, 48.2 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL) to the reaction mixture at room temperature over a period of 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

-

Workup: Upon completion of the reaction, dilute the mixture with dichloromethane (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane to afford tert-Butyl (2-methylthiazol-4-yl)carbamate as a white to off-white solid.

Caption: Experimental workflow for the synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate.

Product Characterization and Validation

The identity and purity of the synthesized tert-Butyl (2-methylthiazol-4-yl)carbamate should be confirmed by standard analytical techniques. Expected data is provided below for validation purposes.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂S |

| Molecular Weight | 214.28 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C in a dry, well-ventilated place |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 (broad s) | Singlet | 1H | -NH- |

| 6.45 | Singlet | 1H | Thiazole C5-H |

| 2.35 | Singlet | 3H | -CH₃ |

| 1.50 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| ~158.0 | C=O (carbamate) |

| ~153.0 | Thiazole C2 |

| ~148.0 | Thiazole C4 |

| ~105.0 | Thiazole C5 |

| ~81.0 | -C(CH₃)₃ |

| ~28.3 | -C(CH₃)₃ |

| ~18.0 | -CH₃ |

Mass Spectrometry (LC-MS):

-

Expected [M+H]⁺: 215.08

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3250 cm⁻¹: N-H stretching

-

~2980 cm⁻¹: C-H stretching (aliphatic)

-

~1720 cm⁻¹: C=O stretching (carbamate)

-

~1550 cm⁻¹: N-H bending and C=C stretching (thiazole)

Caption: Overall reaction for the Boc protection of 2-amino-4-methylthiazole.

Trustworthiness and Self-Validation

The protocol described in this guide is designed to be self-validating. The clear identification of starting materials, reagents, and reaction conditions, coupled with the expected analytical data for the final product, provides a comprehensive framework for researchers to replicate and verify their results. The use of TLC for reaction monitoring allows for real-time assessment of the reaction's progress, ensuring that the workup is initiated at the optimal time. Furthermore, the purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials or byproducts. The provided spectroscopic data serves as a benchmark for confirming the structure and purity of the synthesized tert-Butyl (2-methylthiazol-4-yl)carbamate.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of tert-Butyl (2-methylthiazol-4-yl)carbamate, a valuable intermediate in drug discovery and development. By explaining the causality behind the experimental choices and providing a self-validating framework through comprehensive characterization data, this document aims to empower researchers to confidently and efficiently synthesize this key building block. The successful application of this protocol will facilitate the advancement of research programs that rely on the versatile 2-aminothiazole scaffold.

References

Sources

Application Notes and Protocols for the Use of tert-Butyl (2-methylthiazol-4-yl)carbamate in Peptide Synthesis

Introduction: The Strategic Incorporation of the 2-Methylthiazole Moiety in Peptide Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently found in a diverse array of pharmacologically active agents, including numerous peptide-based therapeutics.[1][2][3][4] Its incorporation into peptide structures can impart significant advantages, such as enhanced metabolic stability, improved receptor-binding affinity, and unique conformational constraints.[1] The 2-methylthiazole-4-yl group, in particular, offers a compact and synthetically accessible modification that can serve as a bioisostere for certain amino acid side chains or as a novel capping group for the peptide N-terminus. This modification can influence the peptide's overall charge, solubility, and resistance to enzymatic degradation by exopeptidases.[5]

tert-Butyl (2-methylthiazol-4-yl)carbamate is a versatile building block designed for the facile introduction of this valuable moiety into peptide sequences. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that is orthogonal to many standard peptide synthesis protecting group strategies, particularly those based on Fmoc chemistry. The Boc group is readily removed under acidic conditions, unmasking the 4-amino group of the 2-methylthiazole core for subsequent coupling to a peptide chain.[5][6]

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of tert-Butyl (2-methylthiazol-4-yl)carbamate in both solid-phase and solution-phase peptide synthesis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the characterization and potential challenges associated with the synthesis of 2-methylthiazole-containing peptides.

Physicochemical Properties of tert-Butyl (2-methylthiazol-4-yl)carbamate

A thorough understanding of the reagent's properties is crucial for its successful application.

| Property | Value | Reference |

| Molecular Formula | C9H14N2O2S | [7] |

| Molecular Weight | 214.28 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, THF) | |

| Storage | Store at 2-8°C, sealed in a dry environment | [7] |

Reaction Schematics and Workflow

The overall strategy for incorporating the 2-methylthiazole-4-yl group at the N-terminus of a peptide involves a two-step process: Boc deprotection followed by coupling of the resulting amine to the peptide.

Workflow for N-Terminal Modification on Solid Support

Sources

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. bachem.com [bachem.com]

- 7. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl (2-methylthiazol-4-yl)carbamate

Welcome to the technical support center for the purification of tert-Butyl (2-methylthiazol-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

Introduction

tert-Butyl (2-methylthiazol-4-yl)carbamate is a vital building block in medicinal chemistry and pharmaceutical development. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of common impurities and detailed protocols for their removal, structured in a user-friendly question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of tert-Butyl (2-methylthiazol-4-yl)carbamate.

Common Impurities and Their Identification

Question: What are the most likely impurities in my crude tert-Butyl (2-methylthiazol-4-yl)carbamate?

Answer: The impurity profile of your compound largely depends on the synthetic route employed. However, some common impurities can be anticipated:

-

Unreacted Starting Materials: The most common impurities are residual 2-amino-4-methylthiazole and di-tert-butyl dicarbonate (Boc-anhydride).

-

Di-Boc Species: Double protection of the exocyclic amine can occur, leading to the formation of a di-Boc derivative, although this is generally less common with heterocyclic amines.

-

Byproducts from Starting Material Synthesis: Impurities from the synthesis of 2-amino-4-methylthiazole, such as unreacted thiourea or byproducts from the condensation reaction, may carry over.[1][2]

-

Degradation Products: The Boc group is sensitive to acidic conditions.[3][4] If your reaction or workup involves acidic steps, you may see some deprotection back to the starting amine. The thiazole ring itself can also be susceptible to degradation under harsh conditions.

Question: How can I identify these impurities?

Answer: A combination of analytical techniques is recommended:

-

Thin Layer Chromatography (TLC): This is the quickest way to get a preliminary assessment of your crude material's purity. Use a solvent system such as ethyl acetate/hexane to visualize different spots corresponding to your product and impurities.

-

High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the method of choice. It can resolve closely related impurities and give you an accurate percentage of purity.

-

Mass Spectrometry (MS): MS will help you identify the molecular weights of the components in your mixture, confirming the presence of expected impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities present, especially when compared to the spectra of your pure product and starting materials.

Purification Strategy

The purification strategy for tert-Butyl (2-methylthiazol-4-yl)carbamate will depend on the nature and quantity of the impurities present. The following diagram illustrates a general workflow for selecting the appropriate purification method.

Caption: Purification method selection workflow.

Recrystallization Troubleshooting

Question: I am trying to recrystallize my product, but it is "oiling out." What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly. Here's how to troubleshoot:

-

Add more solvent: Add a small amount of hot solvent to redissolve the oil.

-

Slow cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath.

-

Scratching: Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites for crystal growth.[5]

-

Seeding: If you have a small amount of pure product, add a seed crystal to induce crystallization.[5]

Question: My recovery from recrystallization is very low. How can I improve it?

Answer: Low recovery can be due to several factors:

-

Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve your compound completely.

-

Compound solubility: Your compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you may need to try a different solvent or a solvent mixture.

-

Premature crystallization: If crystals form too quickly in the funnel during filtration, you can preheat the funnel and filter paper.

Table 1: Recommended Solvents for Recrystallization of Thiazole Derivatives

| Solvent/Solvent System | Comments |

| Ethanol/Water | A good starting point for many heterocyclic compounds.[6] |

| Ethyl Acetate/Hexane | Offers a good polarity range for tuning solubility. |

| Isopropanol | Can be effective for moderately polar compounds. |

| Dioxane | For less polar compounds.[7] |

Column Chromatography Troubleshooting

Question: My compound is streaking on the TLC plate and the column. How can I fix this?

Answer: Streaking is often an issue with basic compounds like amines on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface.

-

Add a basic modifier: To your mobile phase, add a small amount (0.1-1%) of a base like triethylamine or a few drops of ammonium hydroxide to neutralize the acidic sites on the silica gel.[5]

-

Use a different stationary phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel.[5]

Question: My compound won't elute from the column. What is happening?

Answer: This indicates that your compound is too strongly adsorbed to the stationary phase.

-

Increase solvent polarity: Drastically increase the polarity of your mobile phase. A gradient elution from a non-polar to a highly polar solvent can be effective.[5]

-

Check for decomposition: Your compound might be decomposing on the silica gel. Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear. If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina.[5]

Experimental Protocols

Protocol 1: Recrystallization

-

Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (see Table 1). Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude tert-Butyl (2-methylthiazol-4-yl)carbamate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[6]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography

-

TLC Analysis: Determine the optimal solvent system for separation using TLC. A good Rf value for your product is typically between 0.2 and 0.4. A common starting point for Boc-protected amines is a mixture of ethyl acetate and hexane.[8]

-

Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

-

Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Table 2: Example Column Chromatography Conditions

| Parameter | Condition |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of 10% to 40% Ethyl Acetate in Hexane |

| Modifier | 0.5% Triethylamine (if streaking is observed) |

| Loading | 1-5% of crude material to silica gel by weight[5] |

Final Remarks

The purification of tert-Butyl (2-methylthiazol-4-yl)carbamate can be straightforward if a systematic approach is taken. Careful analysis of the crude material and selection of the appropriate purification technique are key to obtaining a high-purity product. This guide provides a starting point for troubleshooting common issues; however, optimization of these methods for your specific impurity profile may be necessary.

References

-

National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PMC. [Link]

-

MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. [Link]

-

National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

-

The Distant Reader. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. [Link]

-

ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]

-

JOCPR. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of. [Link]

-

Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. [Link]

-

ResearchGate. (2010). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]

-

PubChem. (n.d.). tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate. [Link]

-

Atlantis Press. (n.d.). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

-

ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. [Link]

- Google Patents. (n.d.).

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

- Google Patents. (n.d.). Synthesis method of tert-butyl 2-(methylamino)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. beilstein-journals.org [beilstein-journals.org]

Technical Support Center: Troubleshooting Boc Removal from tert-Butyl (2-methylthiazol-4-yl)carbamate

Welcome to the technical support center for the deprotection of tert-Butyl (2-methylthiazol-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this specific heteroaromatic amine. Our approach is rooted in mechanistic principles and validated through empirical evidence to ensure your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Boc deprotection of tert-Butyl (2-methylthiazol-4-yl)carbamate is sluggish or incomplete. What are the primary factors to consider?

Answer:

An incomplete or slow reaction is one of the most common issues. The stability of the Boc group is highly dependent on the strength of the acid used for its cleavage.[1][2] For a heteroaromatic amine like 2-amino-4-methylthiazole, the electron-donating nature of the thiazole ring can influence the reactivity of the carbamate. Here’s a breakdown of potential causes and solutions:

-

Insufficient Acid Strength or Stoichiometry: The deprotection is an acid-catalyzed process.[3] If the acid is too weak or used in substoichiometric amounts, the reaction will not proceed to completion.

-

Troubleshooting:

-

Increase Acid Concentration: For trifluoroacetic acid (TFA), a common reagent for this transformation, concentrations of 20-50% (v/v) in a solvent like dichloromethane (DCM) are typically effective.[2][4] If you are using a weaker acid, consider switching to a stronger one.

-

Use Anhydrous Conditions: Water can compete with the substrate for the acid, potentially slowing down the reaction. Using anhydrous solvents and reagents can be beneficial. Solutions of HCl in anhydrous dioxane (e.g., 4M) or ethyl acetate are excellent alternatives.[3][4]

-

-

-

Low Reaction Temperature: While many Boc deprotections proceed smoothly at room temperature, some substrates require thermal assistance.

-

Troubleshooting: If the reaction is sluggish at room temperature, gentle heating to 30-40°C can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

-

Inappropriate Solvent Choice: The solvent can influence the stability of the intermediates and the overall reaction rate.

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?

Answer:

Side product formation during Boc deprotection is primarily attributed to the generation of a reactive tert-butyl cation intermediate.[2][6] This electrophile can then participate in undesirable side reactions.

-

tert-Butylation of the Thiazole Ring: The thiazole ring, particularly with an electron-donating methyl group, is susceptible to electrophilic substitution. The tert-butyl cation can alkylate the aromatic ring, leading to impurities.

-

Mitigation Strategies:

-

Use of Scavengers: Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation.[6] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. These readily react with the carbocation, preventing it from alkylating your desired product.

-

Lower Reaction Temperature: Performing the reaction at 0°C can significantly reduce the rate of this side reaction.[2]

-

-

-

Degradation of the Thiazole Ring: While thiazoles are generally considered aromatic and stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to ring-opening or other degradation pathways.

-

Mitigation Strategies:

-

Milder Acidic Conditions: Consider using a milder acid system. Aqueous phosphoric acid has been reported as a mild and effective reagent for Boc deprotection.[7][8]

-

Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to minimize over-exposure to the acidic medium.

-

-

The following diagram illustrates a general troubleshooting workflow for minimizing side products:

Caption: A troubleshooting workflow for minimizing side products during N-Boc deprotection.

Question 3: How do I effectively monitor the progress of the deprotection reaction?

Answer:

Effective reaction monitoring is crucial to ensure complete conversion and prevent the formation of degradation products.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method.

-

Staining: The starting material (Boc-protected amine) is typically UV active. The product, a primary amine, can be visualized using a ninhydrin stain, which develops a characteristic colored spot (usually purple or yellow).[4] This allows for clear differentiation between the starting material and the product.

-

Solvent System: A common mobile phase for this type of compound is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. You may need to add a small amount of a basic modifier like triethylamine to the eluent to prevent the amine product from streaking on the silica gel plate.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is the preferred method. It allows for the quantification of the starting material, product, and any side products, giving a complete picture of the reaction progress.

Question 4: What is the underlying mechanism of acid-catalyzed Boc deprotection?

Answer:

Understanding the mechanism is key to troubleshooting. The acid-catalyzed removal of the Boc group proceeds through a well-established pathway.[1][3]

Caption: Mechanism of acid-catalyzed Boc deprotection.

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[1]

-

Formation of tert-Butyl Cation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][6]

-

Decarboxylation: The carbamic acid is also unstable and readily undergoes decarboxylation (loses CO₂) to yield the free amine.[1]

-

Fate of the tert-Butyl Cation: The tert-butyl cation can be deprotonated to form isobutene gas or react with a nucleophile.[9]

Question 5: Can you provide a standard, validated protocol for the deprotection of tert-Butyl (2-methylthiazol-4-yl)carbamate?

Answer:

Certainly. The following protocol is a good starting point and can be optimized based on your specific experimental observations.

Experimental Protocol: Deprotection using TFA in DCM

-

Dissolution: Dissolve the tert-Butyl (2-methylthiazol-4-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 eq, or to a final concentration of 20-25% v/v) to the stirred solution.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 2-amino-4-methylthiazole.

-

-

Purification: The crude product can be purified by silica gel column chromatography if necessary.

Data Summary: Common Deprotection Conditions

| Reagent System | Solvent | Temperature | Typical Time | Considerations |

| 20-50% TFA | DCM | 0°C to RT | 1-4 h | Standard method; potential for tert-butylation side reactions.[5][10] |

| 4M HCl | Dioxane or EtOAc | RT | 2-12 h | Provides the hydrochloride salt directly; can be slower than TFA.[4] |

| Aqueous H₃PO₄ | THF | RT | Variable | Milder conditions, good for acid-sensitive substrates.[7][8] |

| TMSI | DCM | RT | 1-16 h | Neutral conditions, useful for substrates with other acid-labile groups.[4] |

References

-

Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. Available from: [Link]

-

Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available from: [Link]

-